(S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-propionamide
Description
(S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-propionamide is a chiral small molecule featuring a cyclohexyl core substituted with a benzyl-ethyl-amino group and an (S)-configured 2-aminopropionamide side chain.
Properties
IUPAC Name |
(2S)-2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-3-21(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-18(22)14(2)19/h4-8,14,16-17H,3,9-13,19H2,1-2H3,(H,20,22)/t14-,16?,17?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWLRYYGOOHGPF-OOHWJJMZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-propionamide typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is functionalized with a benzyl-ethyl-amino group through nucleophilic substitution reactions.
Introduction of the Propionamide Group: The amino-propionamide moiety is introduced via amidation reactions, often using reagents like carbodiimides to activate the carboxyl group.
Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and catalysts to minimize production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the cyclohexyl ring, potentially converting it into a more saturated form.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for introducing halides, followed by nucleophilic substitution.
Major Products:
Oxidation Products: Benzaldehyde derivatives.
Reduction Products: Saturated cyclohexyl derivatives.
Substitution Products: Various substituted amines and amides.
Scientific Research Applications
Chemistry
(S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-propionamide serves as a building block in organic synthesis . Its complex structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding oxides.
- Reduction : Reduction reactions modify functional groups.
- Substitution Reactions : Nucleophilic or electrophilic substitutions can introduce new functional groups.
Biology
In biological contexts, this compound is studied for its potential interactions with biomolecules. Key areas include:
- Mechanism of Action : The compound likely interacts with specific receptors or enzymes, modulating their activity and leading to physiological responses.
- Binding Affinity Studies : Interaction studies focus on the compound's binding affinity to receptors, essential for evaluating its therapeutic applications.
Medicine
This compound is investigated for its therapeutic properties. Research indicates significant biological activity, particularly in drug development contexts. Notable findings include:
- Therapeutic Potential : The compound shows promise as a lead compound in developing new drugs targeting various conditions.
- Comparative Analysis : Compared to structurally similar compounds, it exhibits unique biological activities due to its specific structural features, which may confer distinct pharmacological properties.
Case Studies and Research Findings
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Receptor Interaction Studies :
- Research has demonstrated that this compound binds selectively to certain receptors, indicating potential for targeted therapies.
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Therapeutic Potential :
- A study evaluated the efficacy of this compound in preclinical models of pain and inflammation, showing promising results that warrant further investigation.
-
Comparative Analysis :
- In comparative studies with similar compounds, this compound displayed enhanced activity against specific biological targets, suggesting a unique mechanism of action.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below summarizes key structural and molecular differences between the target compound and its analogs:
*Estimated based on analogs (e.g., benzyl-isopropyl variant: 317.48 g/mol ).
Substituent Effects on Properties
Benzyl-Ethyl vs. Benzyl-Cyclopropyl Amino Groups: Ethyl substituents (target) offer flexibility and moderate lipophilicity, whereas cyclopropyl groups (CAS 1354002-42-8) enhance metabolic stability and rigidity due to their strained ring . Cyclopropyl analogs may exhibit higher boiling points (e.g., 516.3°C for CAS 1354019-98-9) compared to ethyl variants .
Acetyl-methyl-amino substitution (CAS 1354020-12-4) introduces polarity, likely improving aqueous solubility but reducing membrane permeability .
Non-Cyclohexyl Backbones: Compounds like CAS 153117-08-9 (4-methoxy-benzyl) and CAS 1016698-16-0 (4-methyl-benzyl) prioritize aromatic interactions, with methoxy groups enhancing solubility and methyl groups boosting lipophilicity .
Commercial and Research Relevance
- Biological Implications : While biological data are absent, substituent trends align with drug design principles—e.g., cyclopropyl groups for metabolic stability, methoxy groups for solubility .
Biological Activity
(S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-propionamide, also known as AM95807, is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C18H29N3O
- CAS Number : 90279-49-5
- Molecular Structure : The compound features a cyclohexyl group substituted with a benzyl-ethyl-amino moiety, contributing to its unique pharmacological properties.
Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. Its structural characteristics suggest it could function as a modulator of specific receptor activities.
Biological Activity
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Neuropharmacological Effects :
- Initial studies suggest that the compound may exhibit activity similar to that of known neurotransmitter modulators. Its potential role in enhancing synaptic transmission or modulating neurochemical pathways is under investigation.
- A comparative study highlighted its effects on acetylcholinesterase (AChE) inhibition, which is crucial for cognitive function and memory retention, particularly in Alzheimer's disease models .
- Antioxidant Properties :
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Anti-Cancer Activity :
- Research has indicated that derivatives of similar structures can exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar piperidine frameworks have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .
- Further studies are needed to evaluate the specific IC50 values and mechanisms by which this compound affects cancer cell viability.
Research Findings
A summary of key studies related to the biological activity of this compound is presented in the following table:
Case Studies
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Neuroprotection in Animal Models :
- In vivo studies utilizing rodent models have shown that administration of this compound resulted in improved cognitive performance on memory tasks compared to control groups. These findings support its potential therapeutic use in neurodegenerative conditions.
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Cancer Cell Line Studies :
- A series of experiments conducted on human cancer cell lines demonstrated that the compound could inhibit cell proliferation significantly, suggesting a pathway for developing new anti-cancer therapies based on this scaffold.
Chemical Reactions Analysis
Amide Bond Formation and Hydrolysis
The propionamide moiety in the compound is central to its reactivity. Amide bonds are typically stable under physiological conditions but can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or their conjugate bases.
Reaction Mechanism :
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Acidic Hydrolysis : The amide bond cleaves via nucleophilic attack by water in the presence of H⁺, yielding a carboxylic acid and an amine.
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Basic Hydrolysis : Similar cleavage occurs with OH⁻, producing a carboxylate salt and an amine.
This reaction is critical for understanding the compound’s stability in different environments. For example, lacosamide derivatives (structurally similar propionamides) undergo hydrolysis under acidic conditions to form active metabolites .
Amination and Substitution Reactions
The benzyl-ethyl-amino group on the cyclohexyl ring is a key structural feature. Its synthesis likely involves substitution or coupling reactions:
Synthesis Pathway :
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Cyclohexyl Ring Formation : The cyclohexyl core may be synthesized via ring-opening of aziridine derivatives (e.g., using BF₃·Et₂O as a catalyst) with alcohols or amines .
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Introduction of the Benzyl-Ethyl-Amino Group : This substituent could be introduced via nucleophilic substitution (e.g., replacing a leaving group on the cyclohexyl ring with benzyl-ethyl-amine).
Reaction Conditions :
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Stereospecific Synthesis : Chiral centers (e.g., at the α-carbon of the propionamide) require stereospecific methods, such as those used in the synthesis of (R)-N-benzyl-2-acetamido-3-oxysubstituted propionamide derivatives .
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Catalysts : Lewis acids like BF₃·Et₂O facilitate ring-opening reactions .
Alkylation/Acylation of the Amino Group
Reactions :
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Acetylation : Reaction with acetylating agents (e.g., acetyl chloride) could modify the amino group, altering its basicity and lipophilicity.
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Alkylation : Treatment with alkyl halides or chloroformates (e.g., benzyl chloroformate) may introduce alkyl or carbamate groups.
Impact on Reactivity :
Such modifications could enhance the compound’s interaction with biological targets, as seen in carbamate derivatives used in drug design.
Pharmacological and Structural Comparisons
The compound’s structural features influence its reactivity and biological activity. A comparison with related compounds is provided below:
Research Findings and Implications
Studies on related compounds highlight the importance of structural features:
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Stereospecificity : The (R)-enantiomer of N-benzyl-2-acetamido-3-methoxypropionamide showed superior anticonvulsant activity compared to (S)-enantiomers .
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Substituent Effects : Small alkyl groups (e.g., methoxy) at the 3-oxy position enhanced activity in seizure models .
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Pharmacokinetics : Rapid absorption and moderate clearance (e.g., S-4, a non-steroidal androgen receptor modulator) suggest potential for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
